

2,5-Dimethylphenylacetic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylphenylacetic acid

Cat. No.: B080423

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dimethylphenylacetic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dimethylphenylacetic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

2,5-Dimethylphenylacetic acid is a substituted aromatic carboxylic acid. Its core structure consists of a phenyl ring substituted with two methyl groups at positions 2 and 5, and an acetic acid group.

Table 1: Physical and Chemical Properties of **2,5-Dimethylphenylacetic Acid**

Property	Value	Source(s)
IUPAC Name	2-(2,5-dimethylphenyl)acetic acid	[1] [2]
CAS Number	13612-34-5	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1] [2] [3] [4] [5]
Molecular Weight	164.20 g/mol	[1] [3] [4] [5]
Appearance	Light beige or white crystalline powder	[6]
Melting Point	123-130 °C	[3] [6] [7]
Boiling Point	293.4 ± 9.0 °C at 760 mmHg	[3]
Density	1.1 ± 0.1 g/cm ³	[3]
Solubility	Information not widely available in public sources. Expected to be soluble in organic solvents like methanol, ethanol, and toluene.	[8]
pKa	Experimental value not readily available in public literature. A standard method for its determination is provided in the experimental protocols section.	

Spectral Data

While a comprehensive public database of spectra for **2,5-Dimethylphenylacetic acid** is not readily available, typical spectral characteristics can be inferred from its structure and data from similar compounds.

Table 2: Spectral Data for **2,5-Dimethylphenylacetic Acid**

Technique	Data	Source(s)
¹ H NMR	A patent provides the following data (CDCl_3 , 300Hz) δ : 2.27 (m, 6H, CH_3), 3.63 (s, 2H, CH_2), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H).	[9]
¹³ C NMR	A publicly available ¹³ C NMR spectrum for 2,5-Dimethylphenylacetic acid has not been identified in the searched databases. It is recommended to acquire this data experimentally for unambiguous characterization.	
IR Spectroscopy	Data available through spectral databases.	[1]
Mass Spectrometry	GC-MS data is available, showing a molecular ion peak corresponding to its molecular weight.	[1]

Chemical Reactivity and Stability

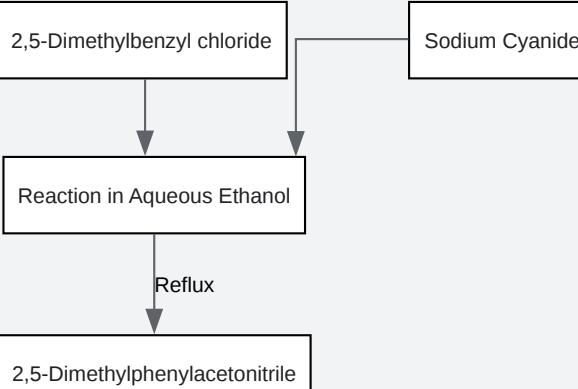
2,5-Dimethylphenylacetic acid exhibits reactivity typical of a carboxylic acid and a substituted benzene ring.

- Acidic Nature: The carboxylic acid group can be deprotonated by bases to form the corresponding carboxylate salt. It can undergo esterification with alcohols in the presence of an acid catalyst.
- Reactions of the Aromatic Ring: The dimethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing methyl and acetyl groups.

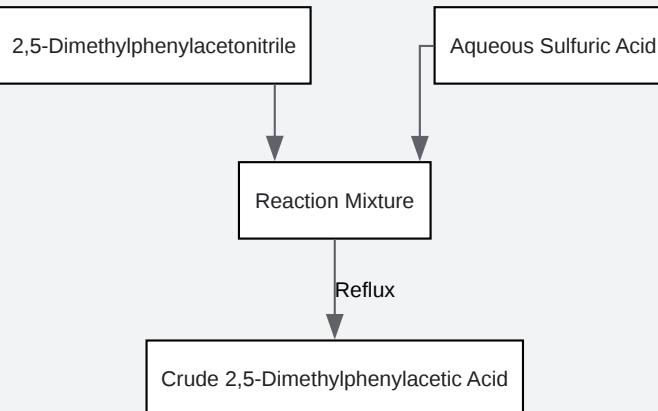
- Stability: The compound is generally stable under normal laboratory conditions.[\[6\]](#) It should be stored in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

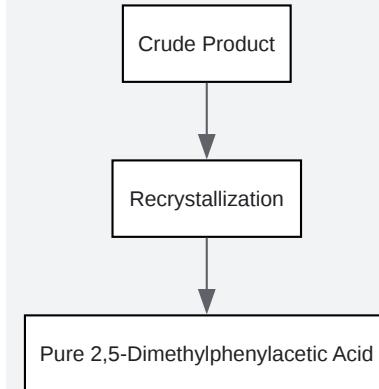
The following are detailed methodologies for key experiments related to **2,5-Dimethylphenylacetic acid**.


Synthesis of 2,5-Dimethylphenylacetic Acid

A common synthetic route involves the hydrolysis of 2,5-dimethylphenylacetonitrile, which can be prepared from 2,5-dimethylbenzyl chloride.


Experimental Workflow: Synthesis of 2,5-Dimethylphenylacetic Acid

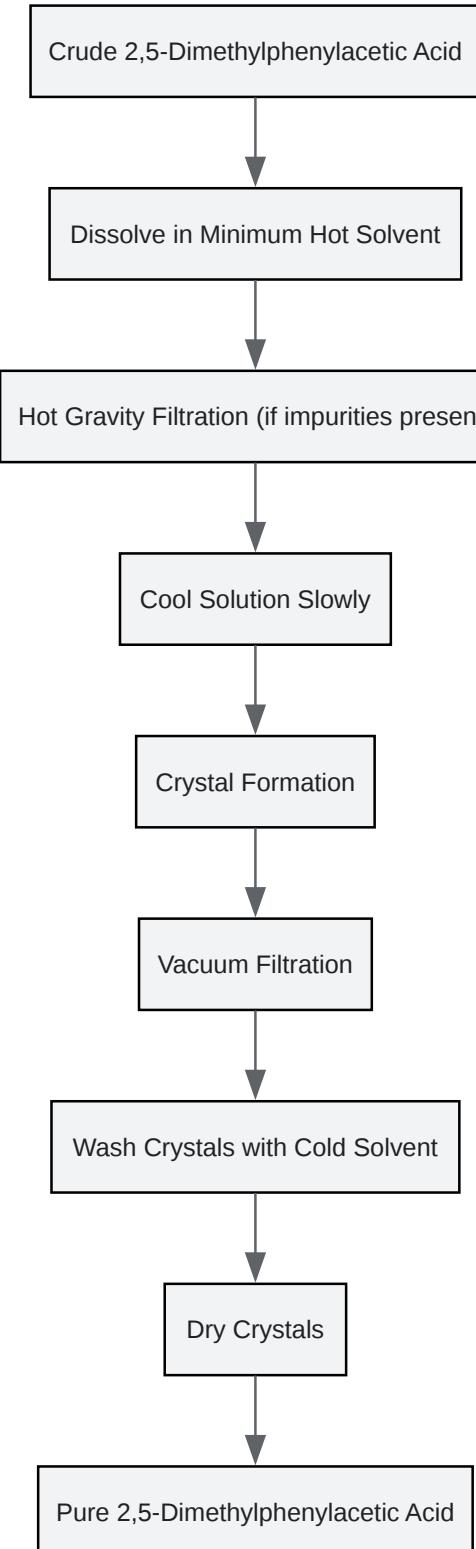
Synthesis of 2,5-Dimethylphenylacetic Acid


Step 1: Cyanation

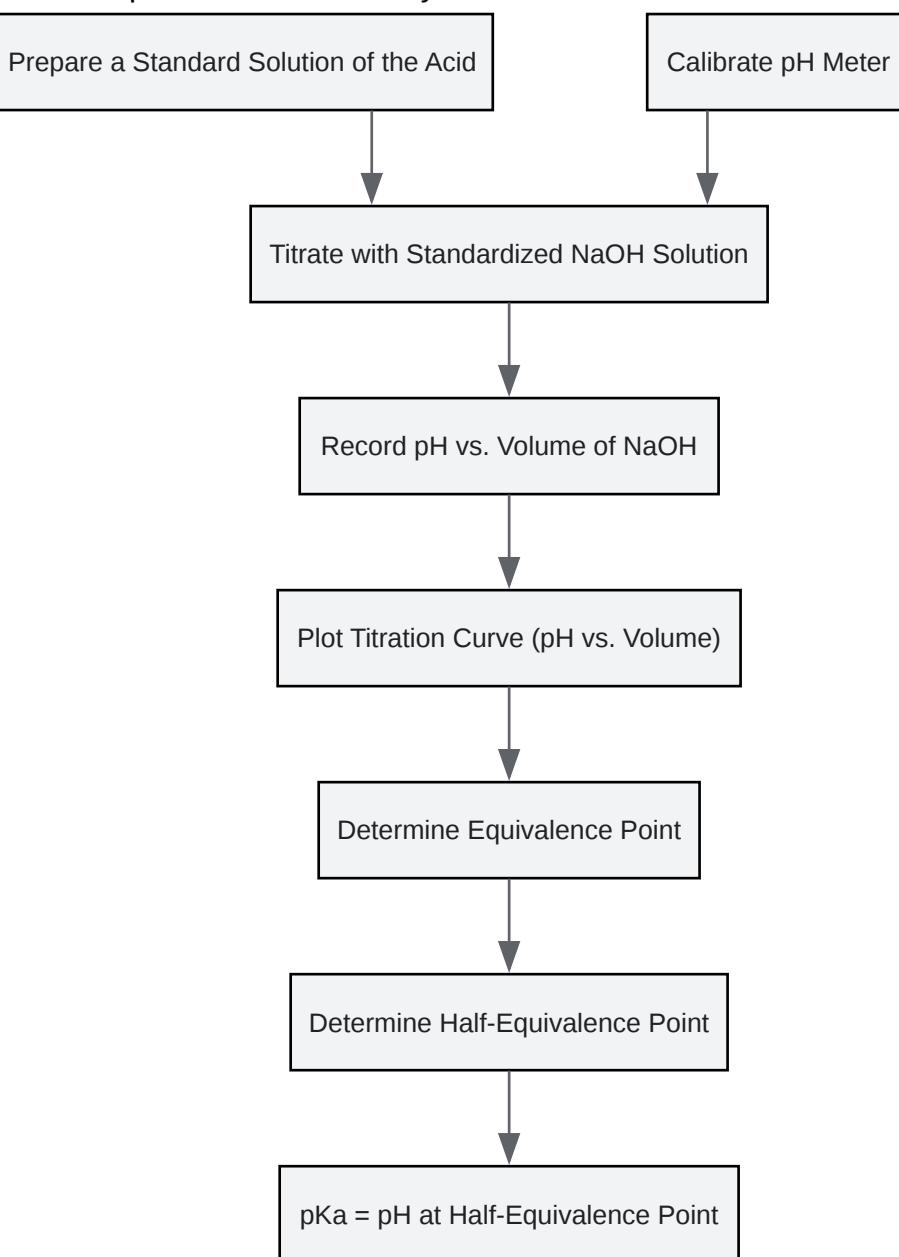
Step 2: Hydrolysis

Step 3: Purification

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2,5-Dimethylphenylacetic acid.**


Detailed Protocol:

- Cyanation of 2,5-Dimethylbenzyl Chloride:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylbenzyl chloride in aqueous ethanol.
 - Add a stoichiometric amount of sodium cyanide to the solution.
 - Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and remove the ethanol under reduced pressure.
 - Extract the aqueous residue with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2,5-dimethylphenylacetonitrile.
- Hydrolysis of 2,5-Dimethylphenylacetonitrile:
 - To the crude 2,5-dimethylphenylacetonitrile in a round-bottom flask, add an excess of aqueous sulfuric acid (e.g., 50% v/v).
 - Heat the mixture to reflux with vigorous stirring for several hours.
 - Cool the reaction mixture in an ice bath, which should cause the crude **2,5-dimethylphenylacetic acid** to precipitate.
 - Collect the solid by vacuum filtration and wash with cold water.


Purification by Recrystallization

Experimental Workflow: Purification by Recrystallization

Purification by Recrystallization

pKa Determination by Potentiometric Titration

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 4. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 5. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2,5-Dimethylphenylacetic acid physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080423#2-5-dimethylphenylacetic-acid-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com